molecular formula C14H20INO5 B4927511 N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B4927511
M. Wt: 409.22 g/mol
InChI Key: BMCYGGHRNOFITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that consists of an amine group attached to a butane chain, which is further connected to an iodophenoxy group The compound is paired with oxalic acid, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-iodophenoxy)ethyl]butan-1-amine typically involves the reaction of 4-iodophenol with 2-chloroethylamine to form the intermediate 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with butan-1-amine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-iodophenoxy)ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodophenoxy group to a phenol group.

    Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

N-[2-(4-iodophenoxy)ethyl]butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(4-iodophenoxy)ethyl]butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-iodophenoxy)ethyl]butan-1-amine: Similar structure but with the iodine atom in a different position on the phenoxy group.

    N-[2-(4-bromophenoxy)ethyl]butan-1-amine: Similar structure with bromine instead of iodine.

    N-[2-(4-chlorophenoxy)ethyl]butan-1-amine: Similar structure with chlorine instead of iodine.

Uniqueness

N-[2-(4-iodophenoxy)ethyl]butan-1-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules

Properties

IUPAC Name

N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO.C2H2O4/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCYGGHRNOFITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.